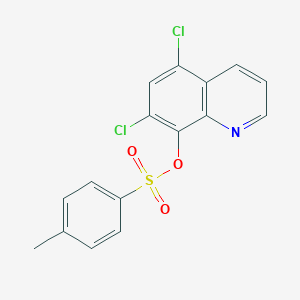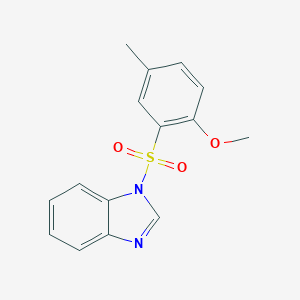![molecular formula C19H26N6O3S B246388 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[4-(diethylamino)phenyl]methylidene]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide, also known as DMOTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide is not fully understood. However, it has been proposed that N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide inhibits the activity of enzymes by forming a covalent bond with the active site of the enzyme. This leads to a decrease in the enzyme activity and ultimately results in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death. N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which has been associated with improved cognitive function.
実験室実験の利点と制限
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has also been shown to exhibit low toxicity, which makes it a potential candidate for drug development. However, N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has a short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide. One potential area of research is the development of N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide's mechanism of action and its interaction with enzymes. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide in vivo. Overall, N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has shown significant potential for therapeutic applications, and further research is needed to fully understand its properties and potential uses.
合成法
The synthesis of N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide involves the condensation of 4-(diethylamino)benzaldehyde with 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-amine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are potential targets for drug development.
特性
分子式 |
C19H26N6O3S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |
InChI |
InChI=1S/C19H26N6O3S/c1-3-24(4-2)16-7-5-15(6-8-16)13-20-21-17(26)14-28-19-18(22-29-23-19)25-9-11-27-12-10-25/h5-8,13H,3-4,9-12,14H2,1-2H3,(H,21,26)/b20-13+ |
InChIキー |
ZBEBQCPANUVUKS-DEDYPNTBSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=NSN=C2N3CCOCC3 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=NSN=C2N3CCOCC3 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=NSN=C2N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)






![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)




![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)